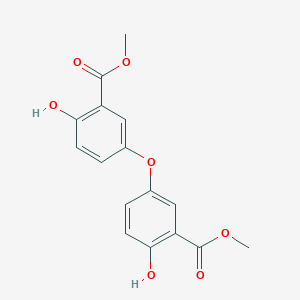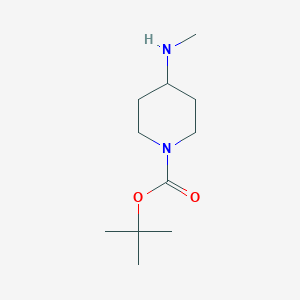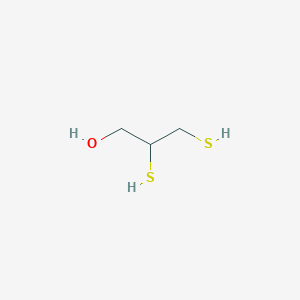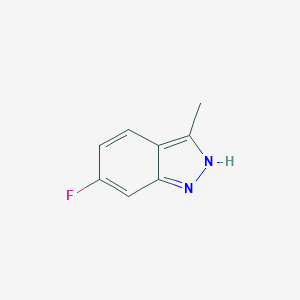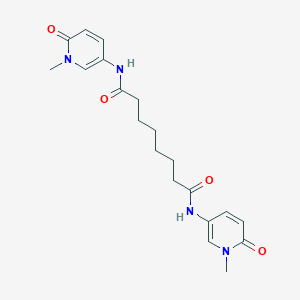
N,N'-Bis(5-(1-methyl-2-pyridonyl))-1,6-hexamethylenedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-Bis(5-(1-methyl-2-pyridonyl))-1,6-hexamethylenedicarboxamide, commonly known as BMHDC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BMHDC is a bis-pyridinium compound that has been synthesized and studied for its potential use in various applications, including biological and medical research.
Wirkmechanismus
BMHDC acts as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can have a variety of effects on the nervous system, depending on the location and function of the neurons involved.
Biochemische Und Physiologische Effekte
BMHDC has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase, the modulation of neurotransmitter release, and the potentiation of synaptic transmission. These effects can have a variety of implications for the study of the nervous system and the development of new therapeutic agents for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
BMHDC has several advantages as a tool for lab experiments, including its potency as an acetylcholinesterase inhibitor and its ability to modulate neurotransmitter release and synaptic transmission. However, its use is limited by its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research on BMHDC, including the development of new therapeutic agents for neurological disorders, the study of the role of acetylcholine in various physiological processes, and the investigation of the potential toxicity and safety of BMHDC. Further research is needed to fully understand the potential applications and limitations of this compound in the field of biological and medical research.
Synthesemethoden
BMHDC is synthesized through a multi-step process that involves the reaction of 1,6-hexamethylenediamine with 2-picolinic acid, followed by the reaction of the resulting compound with methyl iodide. The final product is obtained through the reaction of the intermediate compound with 2-picolyl chloride.
Wissenschaftliche Forschungsanwendungen
BMHDC has been extensively studied for its potential use as a tool in biological and medical research. It has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This property makes BMHDC a valuable tool in the study of the nervous system and the role of acetylcholine in various physiological processes.
Eigenschaften
CAS-Nummer |
148805-97-4 |
|---|---|
Produktname |
N,N'-Bis(5-(1-methyl-2-pyridonyl))-1,6-hexamethylenedicarboxamide |
Molekularformel |
C20H26N4O4 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
N,N'-bis(1-methyl-6-oxopyridin-3-yl)octanediamide |
InChI |
InChI=1S/C20H26N4O4/c1-23-13-15(9-11-19(23)27)21-17(25)7-5-3-4-6-8-18(26)22-16-10-12-20(28)24(2)14-16/h9-14H,3-8H2,1-2H3,(H,21,25)(H,22,26) |
InChI-Schlüssel |
SETUKKXSXMULQT-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=CC1=O)NC(=O)CCCCCCC(=O)NC2=CN(C(=O)C=C2)C |
Kanonische SMILES |
CN1C=C(C=CC1=O)NC(=O)CCCCCCC(=O)NC2=CN(C(=O)C=C2)C |
Andere CAS-Nummern |
148805-97-4 |
Synonyme |
II3-BMP6MeDNH2 N,N'-bis(5-(1-methyl-2-pyridonyl))-1,6-hexamethylenedicarboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



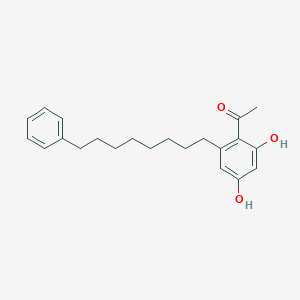
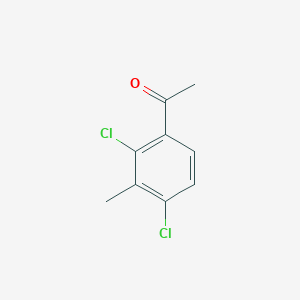
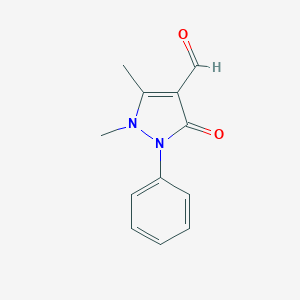
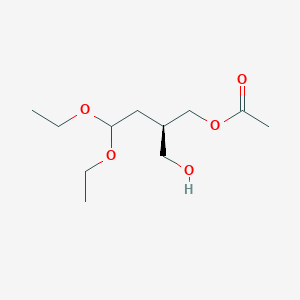
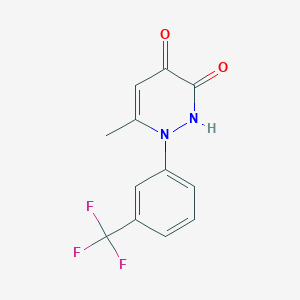
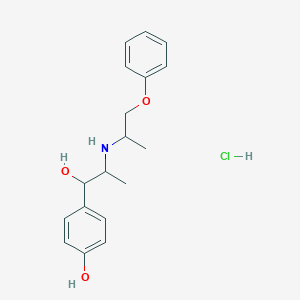


![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B125502.png)
